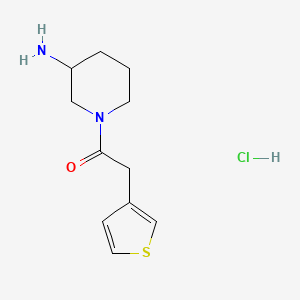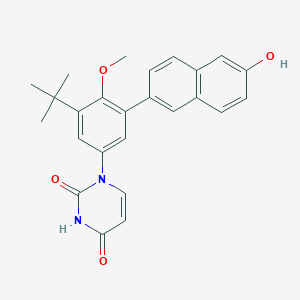
2,5-Norbornanediol, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Norbornanediol, diacetate is a chemical compound with the molecular formula C11H16O4 It is a derivative of norbornane, a bicyclic hydrocarbon, and is characterized by the presence of two acetate groups attached to the norbornane skeleton
准备方法
Synthetic Routes and Reaction Conditions
2,5-Norbornanediol, diacetate can be synthesized through the acetylation of 2,5-norbornanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the diacetate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2,5-Norbornanediol, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate back to the diol form.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of 2,5-norbornanediol.
Substitution: Formation of various substituted norbornane derivatives.
科学研究应用
2,5-Norbornanediol, diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,5-Norbornanediol, diacetate involves its interaction with various molecular targets. The acetate groups can undergo hydrolysis to release acetic acid and the corresponding diol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological pathways .
相似化合物的比较
Similar Compounds
2,5-Norbornanediol: The parent diol compound without the acetate groups.
2,3-Norbornanediol: A structural isomer with hydroxyl groups at different positions.
2,7-Norbornanediol: Another isomer with hydroxyl groups at the 2 and 7 positions
Uniqueness
2,5-Norbornanediol, diacetate is unique due to its specific substitution pattern and the presence of acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
5888-39-1 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
(5-acetyloxy-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C11H16O4/c1-6(12)14-10-4-9-3-8(10)5-11(9)15-7(2)13/h8-11H,3-5H2,1-2H3 |
InChI 键 |
UFWLNVAHXNWALF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC2CC1CC2OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)




![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)








